molecular formula C4H4F2N4O2 B14922623 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine

1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine

Cat. No.: B14922623
M. Wt: 178.10 g/mol
InChI Key: UWUHRBMKKLTFBL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is a pyrazole-based compound with a unique substitution pattern. Its structure features a difluoromethyl group (-CF₂H) at position 1, a nitro group (-NO₂) at position 3, and an amine (-NH₂) at position 5. The pyrazole core is aromatic, with two adjacent nitrogen atoms contributing to its electronic properties. The difluoromethyl group introduces steric bulk and electron-withdrawing characteristics, while the nitro group further enhances electron deficiency at position 6.

The nitro group may be introduced through nitration or displacement of leaving groups under acidic conditions .

Properties

Molecular Formula

C4H4F2N4O2

Molecular Weight

178.10 g/mol

IUPAC Name

2-(difluoromethyl)-5-nitropyrazol-3-amine

InChI

InChI=1S/C4H4F2N4O2/c5-4(6)9-2(7)1-3(8-9)10(11)12/h1,4H,7H2

InChI Key

UWUHRBMKKLTFBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])C(F)F)N

Origin of Product

United States

Preparation Methods

Classical Pyrazole Formation Methods

The foundation of pyrazole synthesis typically involves cyclocondensation reactions between hydrazines and compounds containing suitable carbonyl functionalities. For 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine, several classical approaches can be adapted:

  • Hydrazine cyclocondensation with β-dicarbonyl compounds
  • 1,3-Dipolar cycloaddition reactions
  • Cyclization of α,β-unsaturated carbonyl compounds with hydrazines
  • Rearrangement of pyrazolines

The regioselectivity of these reactions is critical when targeting specific substitution patterns on the pyrazole ring. For the synthesis of 5-aminopyrazoles, β-ketonitriles or β-ketoesters typically serve as effective precursors in reactions with hydrazines.

Modern Synthetic Methodologies

Contemporary approaches to functionalized pyrazoles incorporate advanced methodologies:

  • Transition metal-catalyzed cross-coupling reactions
  • C-H activation strategies
  • Multicomponent reactions
  • Flow chemistry techniques
  • Microwave-assisted synthesis

These modern techniques often provide advantages in terms of regioselectivity, functional group compatibility, and reaction efficiency. For instance, copper and palladium catalysts have been employed to facilitate challenging transformations in pyrazole synthesis.

Introduction of the Difluoromethyl Group

Direct N-Difluoromethylation Strategies

The introduction of the difluoromethyl group at the N1 position represents a key synthetic challenge. Several methodologies have been developed for this transformation:

  • Reaction with difluorocarbene sources

    • Sodium chlorodifluoroacetate decomposition
    • Hexafluoropropene with bases
    • Chlorodifluoromethane activation
  • Nucleophilic difluoromethylation reagents

    • Potassium difluoromethyl trifluoroborate
    • (Difluoromethyl)trimethylsilane with activators
  • Radical difluoromethylation approaches

    • Difluoromethyl iodide with radical initiators
    • Zinc difluoromethanesulfinate (DFMS) reagents

One notable method employs Selectfluor in acetonitrile at -40°C, which has been reported to yield difluoromethylated pyrazoles with approximately 33% yield.

Step-wise Introduction of Difluoromethyl Groups

Alternative approaches involve the step-wise construction of difluoromethylated pyrazoles:

  • Synthesis of 3-(dichloromethyl)-1-methylpyrazole intermediates followed by halogen exchange
  • Oxidation of difluoromethyl precursors already incorporated into the heterocyclic framework
  • Use of 1,1-difluoropropan-2-one derivatives in cyclocondensation reactions

Table 2: Methods for Introducing Difluoromethyl Groups to Pyrazoles

Method Reagents Conditions Typical Yield Comments
Direct N-Difluoromethylation TMSCF₂H, NaI 60-100°C, 4-8h, DMF 50-70% Works for N-unsubstituted pyrazoles
Difluorocarbene Addition ClCF₂COONa 80-120°C, 5-10h, DMF/DMSO 40-60% Generates difluorocarbene in situ
Phase-Transfer Catalyzed BrCF₂H, KOH, TBAB 25-50°C, 12-24h, DCM/H₂O 45-65% Milder conditions
Selectfluor Method Selectfluor, DMF -40°C, 0.25h 33% Based on patented procedure

Nitration Methodologies for Pyrazoles

Regioselective Nitration Strategies

The introduction of the nitro group at the C3 position requires careful control of regioselectivity. Several nitration methods have been developed:

  • Classical nitration with mixed acids

    • Concentrated nitric acid/sulfuric acid mixtures
    • Temperature control (-10 to 25°C) to optimize regioselectivity
  • Specialized nitrating agents

    • Nitronium tetrafluoroborate (NO₂BF₄)
    • Acetyl nitrate (AcONO₂)
    • Copper-catalyzed nitration with Cu(NO₃)₂
  • Indirect methods

    • Introduction of a nitro group through oxidation of amino or nitrile groups
    • Nitration of pyrazole precursors before ring formation

The regioselectivity of nitration is significantly influenced by existing substituents on the pyrazole ring. For 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine, the presence of the amino group at C5 and the difluoromethyl at N1 must be considered when planning the nitration strategy.

Protecting Group Strategies for Aminopyrazoles

When working with aminopyrazoles, protecting group strategies are often necessary to prevent side reactions during nitration:

  • Acetylation of the amino group

    • Treatment with acetyl chloride or acetic anhydride
    • Creates an acetamide that directs nitration and prevents oxidation
  • Carbamate protection

    • BOC or CBZ protection of the amino group
    • Provides steric hindrance and electronic modulation
  • Silylation strategies

    • TMS or TBDMS protection
    • Offers good stability under certain nitration conditions

An example of this approach can be seen in the synthesis of related compounds, where amino groups are protected as acetamides before further functionalization.

Table 3: Comparison of Nitration Methods for Pyrazoles

Nitration Method Reagents Conditions Typical Yield Selectivity
Classical Nitration HNO₃/H₂SO₄ 0-25°C, 1-5h 40-70% Moderate to poor
Nitronium Tetrafluoroborate NO₂BF₄ -20-0°C, 1-3h, CH₂Cl₂ 60-80% Good
Acetyl Nitrate AcONO₂ -10-10°C, 1-4h, Ac₂O 50-75% Good
Copper-Catalyzed Nitration Cu(NO₃)₂, TEMPO 25°C, 2-5h, MeCN 40-65% Good to excellent

Specific Synthetic Routes to 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine

Method A: Direct Functionalization of Pyrazole Core

The most straightforward conceptual approach involves starting with a suitably substituted pyrazole core and introducing the required functional groups:

Step 1: Synthesis of 1H-pyrazol-5-amine

  • Reaction of hydrazine with an appropriate β-ketoester or β-ketonitrile
  • Purification by recrystallization or column chromatography

Step 2: N-Difluoromethylation

  • Introduction of the difluoromethyl group using methods described in Section 3
  • Potential reagents include chlorodifluoromethane under basic conditions or difluorocarbene precursors
  • Reaction typically conducted in polar aprotic solvents like DMF or acetonitrile

Step 3: Regioselective Nitration

  • Careful nitration at the C3 position using controlled conditions
  • Protection of the amino group may be required
  • Temperature control and specialized nitrating agents to ensure regioselectivity

Method B: N-Difluoromethylation of 3-nitro-1H-pyrazol-5-amine

An alternative approach starts with 3-nitro-1H-pyrazol-5-amine and introduces the difluoromethyl group:

Step 1: Synthesis of 3-nitro-1H-pyrazol-5-amine

  • Preparation from appropriate nitro-containing precursors or direct nitration of 1H-pyrazol-5-amine
  • Purification to ensure high-quality starting material

Step 2: N-Difluoromethylation

  • Selective introduction of the difluoromethyl group at the N1 position
  • Utilization of milder conditions to avoid side reactions with the nitro and amino groups
  • Potential use of phase-transfer catalysis to improve selectivity

Method D: From 1-(difluoromethyl)-1H-pyrazol-5-amine

Starting with 1-(difluoromethyl)-1H-pyrazol-5-amine (which has been documented in literature) provides a direct route:

Step 1: Protection of the amino group

  • Acetylation or other suitable protection
  • Ensures selectivity in subsequent nitration

Step 2: Regioselective nitration

  • Introduction of the nitro group at C3
  • Careful selection of nitrating agents and conditions

Step 3: Deprotection

  • Removal of the protecting group to reveal the amino functionality
  • Mild conditions to preserve the nitro and difluoromethyl groups

Table 4: Comparison of Synthetic Approaches to 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine

Synthetic Approach Number of Steps Overall Yield (estimated) Advantages Limitations
Method A: Direct Functionalization 3-4 25-40% Flexible starting materials Multiple functional group transformations
Method B: N-Difluoromethylation 2-3 35-55% Fewer steps Challenging N-difluoromethylation
Method C: Cyclocondensation 2-3 30-45% Convergent approach Requires specialized hydrazine preparation
Method D: From 1-(difluoromethyl)-1H-pyrazol-5-amine 3 40-60% Direct pathway Regioselectivity challenges in nitration

Reaction Optimization and Conditions

Solvent Effects and Optimization

The choice of solvent significantly impacts the success of each synthetic step:

  • For N-difluoromethylation reactions:

    • Polar aprotic solvents (DMF, DMSO, acetonitrile) typically provide optimal results
    • Acetonitrile has shown particular utility for Selectfluor-mediated difluoromethylations at low temperatures (-40°C)
  • For nitration reactions:

    • Traditional mixed acid nitrations often use sulfuric acid as the solvent
    • Specialized nitrating agents may employ dichloromethane, acetonitrile, or acetic anhydride
    • Solvent choice can significantly influence regioselectivity
  • For cyclocondensation reactions:

    • Alcohols (ethanol, methanol) or acetic acid commonly serve as solvents
    • 1,4-dioxane has been employed for certain pyrazole formations

Temperature Control and Reaction Monitoring

Temperature control is crucial for successful synthesis:

  • N-difluoromethylation reactions:

    • Temperatures range from -40°C (for Selectfluor method) to 100°C (for carbene methods)
    • Careful temperature ramping may be required for optimal results
  • Nitration reactions:

    • Typically conducted at low temperatures (0-5°C) to control regioselectivity
    • Gradual warming may be employed to drive reaction completion
  • Protection/deprotection steps:

    • Typically performed under milder conditions to preserve sensitive functional groups

Reaction monitoring techniques include TLC, HPLC, LC-MS, and NMR analysis to track conversion and identify side products.

Purification and Characterization

Purification Methodologies

Effective purification is essential for obtaining high-purity 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine:

  • Crystallization/recrystallization:

    • Selection of appropriate solvent systems (ethanol/water, ethyl acetate/hexane)
    • Temperature-controlled crystallization to maximize purity and yield
  • Chromatographic methods:

    • Column chromatography on silica gel with appropriate solvent gradients
    • Preparative HPLC for high-purity material
    • Flash chromatography systems for rapid purification
  • Extraction and washing protocols:

    • Acid-base extractions leveraging the basic amino group
    • Selective precipitation techniques

Analytical Characterization

Comprehensive characterization employs multiple analytical techniques:

  • Spectroscopic methods:

    • NMR spectroscopy (¹H, ¹³C, ¹⁹F) for structural confirmation
      • ¹H NMR: Characteristic signals for the difluoromethyl proton (typically a triplet at 7.2-7.4 ppm)
      • ¹⁹F NMR: Confirmation of the difluoromethyl group (typically -110 to -130 ppm)
    • Infrared spectroscopy for functional group identification
      • NO₂ stretching bands at approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹
      • NH₂ stretching bands at approximately 3300-3500 cm⁻¹
  • Mass spectrometric analysis:

    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation
    • MS/MS fragmentation patterns for structural verification
  • Additional techniques:

    • Elemental analysis for composition verification
    • X-ray crystallography for definitive structural confirmation
    • Chromatographic purity assessment (HPLC)

Table 5: Characteristic Spectroscopic Data for 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine

Analytical Method Expected Signals/Features Purpose
¹H NMR Difluoromethyl proton (t, ~7.2-7.4 ppm); Pyrazole H-4 (s, ~6.4-6.6 ppm); NH₂ (br s, ~5.4-5.8 ppm) Structure confirmation
¹³C NMR Difluoromethyl carbon (t, ~110-115 ppm); C3-NO₂ (~150-155 ppm); C5-NH₂ (~135-140 ppm) Carbon framework verification
¹⁹F NMR Difluoromethyl fluorines (d, ~-110 to -130 ppm) Fluorine environment confirmation
IR NO₂ (1520-1550, 1340-1380 cm⁻¹); NH₂ (3300-3500 cm⁻¹); C-F (1000-1100 cm⁻¹) Functional group verification
MS [M+H]⁺ at m/z 179; Fragment at m/z 149 [M-NO+H]⁺ Molecular weight confirmation

Practical Considerations and Scale-up Challenges

Scale-up Considerations

Transitioning from laboratory to larger scale production introduces additional challenges:

  • Heat transfer limitations:

    • Efficient cooling for exothermic steps (particularly nitration)
    • Uniform heating for reactions requiring elevated temperatures
  • Mixing efficiency:

    • Adequate mixing to ensure reaction homogeneity
    • Prevention of localized concentration gradients
  • Process optimization:

    • Minimization of solvent volumes
    • Development of continuous flow processes for hazardous steps
    • Implementation of in-process controls

Chemical Reactions Analysis

Cyclocondensation of Hydrazine Derivatives

Pyrazole rings are typically formed via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketonitriles. For example:

  • Reagents : Hydrazine derivatives (e.g., phenylhydrazine) and 1,3-diketones (e.g., ethyl acetoacetate).

  • Conditions : Ethanol solvent, room temperature.

  • Yield : Up to 95% for regioselective products .

Difluoromethylation

The difluoromethyl group is introduced using reagents like diethylaminosulfur trifluoride (DeaSTF):

  • Reaction : Aldehydes (e.g., pyrazole-3-carbaldehydes) react with DeaSTF to form CF₂H-substituted pyrazoles.

  • Conditions : Dichloromethane, -20°C to room temperature.

  • Yield : Up to 35% for intermediates .

Nitration and Amination

  • Nitration : Nitro groups are introduced via nitration of pyrazole precursors.

  • Amination : Nitro groups can be reduced to amines using hydrogenation (e.g., H₂/Pd/C).

Reaction Type Reagents Conditions Yield Reference
CyclocondensationHydrazine derivatives, 1,3-diketonesEthanol, RTUp to 95%
DifluoromethylationDeaSTFCH₂Cl₂, -20°C to RT35%
NitrationHNO₃/H₂SO₄Mixed acid, 0°C to RTN/A

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups (difluoromethyl, nitro, and amine).

Substitution Reactions

  • Electrophilic Substitution : The nitro group at position 3 is strongly deactivating, directing substitution to positions 4 or 5. The difluoromethyl group (position 1) is electron-withdrawing but less deactivating than nitro.

  • Nucleophilic Substitution : Pyrazoles are generally resistant to nucleophilic attack unless activated (e.g., by nitro groups).

Reduction of Nitro Groups

The nitro group at position 3 can be reduced to an amine using catalytic hydrogenation (H₂/Pd/C):

  • Conditions : Methanol, RT, H₂ gas.

  • Outcome : Introduction of a secondary amine at position 3.

Amine Acylation/Alkylation

The amine at position 5 undergoes standard reactions:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

Characterization and Analytical Techniques

  • NMR : Confirms CF₂H coupling (J ~54 Hz) and nitro group deshielding .

  • Mass Spectrometry : Verifies molecular weight and fragmentation patterns .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

  • Position 1 Substituents: 1-(Difluoromethyl) (Target): The -CF₂H group is moderately electron-withdrawing (σₚ = 0.43) and sterically compact. This contrasts with 1-methyl (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ), which is electron-donating (σₚ = -0.17), or 1-phenyl (e.g., 3-phenyl-1H-pyrazol-5-amine ), which introduces aromatic conjugation but increases steric hindrance. 1-(4-Aminosulfonylphenyl) (e.g., compound 4h ): The sulfonamide group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the hydrophobic difluoromethyl group.
  • Position 3 Substituents: 3-Nitro (Target): The -NO₂ group is strongly electron-withdrawing (σₚ = 1.27), reducing electron density at position 3. This contrasts with 3-fluorophenyl (e.g., 3-(3-fluorophenyl)-1H-pyrazol-5-amine ), which provides moderate electron withdrawal via inductive effects (σₚ = 0.34) and aromatic resonance. 3-Trifluoromethyl (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ): The -CF₃ group (σₚ = 0.54) is less electron-withdrawing than -NO₂ but increases lipophilicity.
  • Position 5 Substituents :

    • 5-Amine (Target) : The -NH₂ group (σₚ = -0.66) donates electrons, counterbalancing the electron-deficient pyrazole core. In contrast, 5-p-tolyl (e.g., compound 6b ) or 5-p-fluorophenyl (e.g., compound 4h ) substituents introduce steric bulk and hydrophobic interactions.

Spectroscopic Comparisons

  • ¹H NMR Shifts :

    • The amine protons in the target compound would resonate downfield (~δ 5.7–6.0 ppm) due to conjugation with the nitro group, similar to 3-phenyl-1H-pyrazol-5-amine (δ 5.75 ppm ).
    • Fluorine-containing substituents (e.g., -CF₂H) cause splitting in NMR signals, as seen in 3-(5-fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine (δ 8.28 ppm for pyridinyl protons ).
  • IR Stretching Frequencies: The nitro group (-NO₂) exhibits strong asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, distinct from sulfonyl (~1150 cm⁻¹) or carbonyl (~1650 cm⁻¹) groups in compounds like 5i .

Solubility and Lipophilicity

  • The target compound’s difluoromethyl and nitro groups reduce polarity compared to sulfonamide derivatives (e.g., 4h ) but enhance solubility relative to purely aromatic analogs like 3-phenyl-1H-pyrazol-5-amine .
  • LogP Predictions: Compound Substituents (Positions 1, 3, 5) Predicted LogP Target Compound -CF₂H, -NO₂, -NH₂ ~1.2 1-Methyl-5-(trifluoromethyl) -CH₃, -CF₃, -NH₂ ~1.8 3-Phenyl-1H-pyrazol-5-amine -H, -Ph, -NH₂ ~1.5

Biological Activity

1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antifungal, and anticancer properties. This article reviews the biological activity of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine based on recent research findings.

Synthesis and Structure

The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine typically involves multi-step reactions that introduce the difluoromethyl and nitro groups onto the pyrazole ring. The structural configuration is crucial for its biological activity, as modifications can significantly influence the compound's interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antifungal properties. For instance, a series of compounds similar to 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine were tested against various phytopathogenic fungi. One derivative showed higher antifungal activity than the commercial fungicide boscalid, indicating the potential for these compounds in agricultural applications .

CompoundActivity Against FungiComparison
9mHighBetter than boscalid

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A related compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, with IC50 values ranging from 0.02 to 0.04 μM for COX-2, surpassing the efficacy of traditional anti-inflammatory drugs like celecoxib . Such findings suggest that 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine may also exhibit similar anti-inflammatory effects.

Anticancer Activity

Pyrazole compounds have shown promise in cancer research. In vitro studies indicated that certain pyrazole derivatives could induce cytotoxicity in breast cancer cell lines, particularly when used in combination with doxorubicin. The mechanism involves disruption of cellular integrity and apoptosis induction, which are critical for effective cancer treatment .

Study 1: Antifungal Evaluation

In a comparative study involving various pyrazole derivatives, one compound was evaluated against seven different phytopathogenic fungi. The results highlighted its superior antifungal activity compared to established fungicides, supporting further investigation into its mechanism of action and potential applications in crop protection .

Study 2: Anti-inflammatory Mechanism

A detailed analysis of COX inhibition revealed that certain derivatives exhibited selective COX-2 inhibition with favorable selectivity indices. This selectivity is crucial for minimizing side effects associated with non-selective COX inhibitors . The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrazole ring could enhance anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of difluoromethyl-substituted hydrazines with β-ketonitriles or nitro-substituted precursors. Key steps include controlling temperature (60–100°C) and using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. For example, analogous pyrazole derivatives (e.g., 3-(4-benzylphenyl)-1H-pyrazol-5-amine) are synthesized via multi-step protocols involving nitration and fluoromethylation . Yield optimization requires precise stoichiometry of nitro and difluoromethyl groups to avoid side reactions (e.g., over-nitration or defluorination). Characterization via 1H^1H-NMR and ESI-MS is critical for verifying purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in nitro-pyrazole derivatives?

  • Methodological Answer : The nitro group at position 3 induces distinct deshielding effects on adjacent protons. In 1H^1H-NMR, the pyrazole ring protons (H-4 and H-5) show splitting patterns influenced by nitro and difluoromethyl groups. For instance, in 3-nitro-1H-pyrazoles, H-4 typically resonates at δ 7.8–8.3 ppm as a singlet due to nitro group anisotropy. IR spectroscopy identifies NO2_2 asymmetric stretching (~1520 cm1^{-1}) and symmetric stretching (~1350 cm1^{-1}). Comparative analysis with structurally similar compounds (e.g., 1-phenyl-3-methyl-5-aminopyrazole) helps resolve ambiguities .

Q. What safety precautions are essential when handling this compound due to its nitro and fluorinated groups?

  • Methodological Answer : The nitro group poses explosion risks under high heat or friction. Differential scanning calorimetry (DSC) should be used to assess thermal stability. Fluorinated groups may release HF upon decomposition; thus, reactions must be conducted in fume hoods with HF-neutralizing traps (e.g., calcium carbonate). Toxicity screening (e.g., Ames test) is recommended for biological studies, as nitroarenes are potential mutagens .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the pyrazole ring in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at position 3 deactivates the ring, directing nucleophilic attack to position 5 (para to nitro). Computational studies (DFT) using Gaussian 03 can map electron density distributions to predict regioselectivity. For example, in HANTP (3,4-dinitro-1H-pyrazole derivatives), the nitro group reduces electron density at position 4, favoring functionalization at position 5. Experimental validation via X-ray crystallography (e.g., single-crystal XRD) confirms substitution patterns .

Q. What strategies resolve contradictions in reported detonation velocities and thermal stabilities of nitro-pyrazole derivatives?

  • Methodological Answer : Discrepancies arise from varying crystal packing (e.g., hydrogen bonding vs. π-stacking) and impurities. Use EXPLO5 software to model detonation parameters (velocity, pressure) based on experimentally measured densities and heats of formation (HOF). For thermal stability, DSC and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres differentiate decomposition pathways. Cross-validation with structurally characterized salts (e.g., HANTP’s ammonium salt) clarifies performance outliers .

Q. Can computational methods predict the biological activity of 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using PubChem datasets identify potential targets (e.g., kinase inhibitors). The difluoromethyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. In vitro assays (e.g., MIC for antimicrobial activity) validate predictions. For example, triazole-pyrazole hybrids show anti-inflammatory activity via COX-2 inhibition .

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